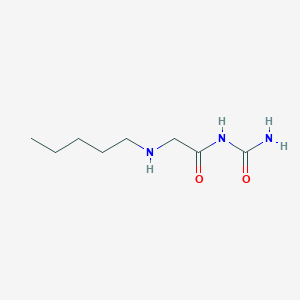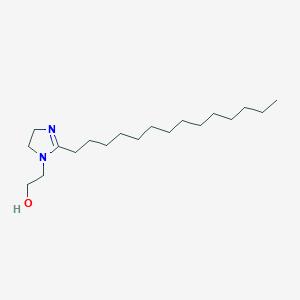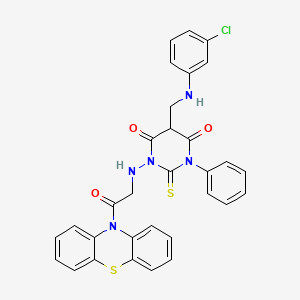
N-cyclohexylcyclohexanamine;2,3-dinitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylcyclohexanamine;2,3-dinitrobenzoic acid is a compound that combines the properties of both N-cyclohexylcyclohexanamine and 2,3-dinitrobenzoic acid. N-cyclohexylcyclohexanamine is an organic compound with the formula C12H23N, known for its applications in various chemical reactions and industrial processes . 2,3-dinitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of nitro groups at the 2 and 3 positions, which significantly alter its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under specific conditions. This reaction can be catalyzed by acids or bases, and the product is usually purified through distillation or recrystallization . The preparation of 2,3-dinitrobenzoic acid involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of N-cyclohexylcyclohexanamine often employs continuous flow reactors to optimize yield and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations . For 2,3-dinitrobenzoic acid, large-scale production typically involves batch reactors with stringent safety measures due to the highly exothermic nature of the nitration reaction .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
2,3-dinitrobenzoic acid is known for its reactivity in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. It can undergo reduction reactions to form amino derivatives and can also participate in nucleophilic aromatic substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-cyclohexylcyclohexanamine is widely used in organic synthesis as a building block for the preparation of various compounds. It is also employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients . In the field of materials science, it is used as a precursor for the production of polymers and resins.
2,3-dinitrobenzoic acid finds applications in analytical chemistry as a reagent for the detection and quantification of various analytes. It is also used in the synthesis of dyes and pigments due to its chromophoric properties . In biological research, it serves as a model compound for studying the effects of nitro groups on biological activity.
Wirkmechanismus
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
2,3-dinitrobenzoic acid exerts its effects primarily through its electron-withdrawing nitro groups, which influence the reactivity and stability of the compound. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexylcyclohexanamine can be compared with other cyclohexylamines, such as N,N-dicyclohexylamine and cyclohexylamine. While all these compounds share a similar cyclohexyl structure, N-cyclohexylcyclohexanamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties .
2,3-dinitrobenzoic acid can be compared with other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid. The position of the nitro groups significantly affects the chemical behavior and applications of these compounds. 2,3-dinitrobenzoic acid is unique due to the presence of two nitro groups in adjacent positions, which enhances its reactivity and usefulness in various applications .
Eigenschaften
CAS-Nummer |
133863-43-1 |
|---|---|
Molekularformel |
C19H27N3O6 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;2,3-dinitrobenzoic acid |
InChI |
InChI=1S/C12H23N.C7H4N2O6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h11-13H,1-10H2;1-3H,(H,10,11) |
InChI-Schlüssel |
XEGMZYCPYAAYHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)

![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)


![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)



![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
